Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate
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Overview
Description
Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a quinoline core, an ethyl ester group, and a trifluoromethoxy-substituted aniline moiety. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Attachment of the Trifluoromethoxy Aniline: The trifluoromethoxy aniline moiety can be attached through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with 4-(trifluoromethoxy)aniline in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the aniline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives, ethyl alcohol.
Substitution: Substituted quinoline or aniline derivatives.
Scientific Research Applications
Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities, due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anti-cancer agents. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylate can be compared with similar compounds such as:
Ethyl 8-methyl-4-anilino-3-quinolinecarboxylate: Lacks the trifluoromethoxy group, which may result in different pharmacokinetic properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its reactivity and biological activity.
8-Methyl-4-[4-(trifluoromethoxy)anilino]-3-quinolinecarboxylic acid: The free acid form, which may have different solubility and reactivity compared to the ester derivatives.
The presence of the trifluoromethoxy group in this compound is a key feature that distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
ethyl 8-methyl-4-[4-(trifluoromethoxy)anilino]quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c1-3-27-19(26)16-11-24-17-12(2)5-4-6-15(17)18(16)25-13-7-9-14(10-8-13)28-20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNRLEKVVMSYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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